Difluoroiodotoluene

Hypervalent iodine reagent Fluorinating agent Operational simplicity

Researchers relying on hazardous F₂ gas or expensive XeF₂ for electrophilic fluorination face significant safety and supply risks. Difluoroiodotoluene (p-TolIF₂, CAS 371-11-9) is a crystalline hypervalent iodine(III) reagent that eliminates these barriers. - Enables selective α-monofluorination of β-keto esters/amides in 71-72% yield and fluorinative ring-expansion to β,β-difluoroalkyl arenes (up to 89%)-transformations inaccessible to common N-F reagents. - Prepared from commodity 48% aq. HF, securing supply without fluorine-gas infrastructure. - Superior crystallinity simplifies purification and handling compared to parent PhIF₂, improving workflow reliability.

Molecular Formula C7H7F2I-2
Molecular Weight 256.03 g/mol
CAS No. 371-11-9
Cat. No. B035932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroiodotoluene
CAS371-11-9
SynonymsP-(DIFLUOROIODO)TOLUENE; 4-IodotolueneDifluoride(Tol-If2); tol-IF2; 4-IODOTOLUENE DIFLUORIDE (TOL-IF2) ,98%MIN; 4-Iodotoluene difluoride; p-Tolyliododifluoride
Molecular FormulaC7H7F2I-2
Molecular Weight256.03 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)I.[F-].[F-]
InChIInChI=1S/C7H7I.2FH/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H3;2*1H/p-2
InChIKeyPRWFBLUVLWFEMJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluoroiodotoluene (CAS 371-11-9) – A Differentiated Hypervalent Iodine(III) Fluorinating Reagent for Procurement Decisions


Difluoroiodotoluene (CAS 371-11-9), systematically named difluoro(4-methylphenyl)-λ³-iodane and commonly referred to as 4-iodotoluene difluoride or p-TolIF₂, is a crystalline hypervalent iodine(III) reagent that serves as a surrogate for elemental fluorine in electrophilic fluorination reactions . It belongs to the aryl iodo difluoride class and is used to introduce fluorine atoms into organic substrates under mild conditions, avoiding both hazardous fluorine gas and expensive xenon difluoride [1]. The compound is a pale-yellow solid with a melting point of 102–106 °C and a molecular weight of 256.03 g mol⁻¹, and it is commercially available from multiple suppliers [2].

Why Aryl Iodo Difluorides Are Not Interchangeable: The Case for Difluoroiodotoluene


Although all aryl iodo difluorides share the ArIF₂ core, the nature of the aromatic substituent profoundly influences physical form, stability, ease of purification, and reactivity. Difluoroiodotoluene (p-TolIF₂) is explicitly preferred over the parent iodobenzene difluoride (PhIF₂) by practitioners because of its superior crystallinity, simpler purification, and greater convenience in handling . Furthermore, the 4-methyl substituent enables unique reactivity manifolds—most notably a 1,2-phenyl shift that drives fluorinative ring‑expansion chemistry—that are inaccessible to many simpler iodoarene difluorides [1]. Substituting p-TolIF₂ with another aryl iodo difluoride can therefore compromise both practical usability and the synthetic outcome.

Difluoroiodotoluene (p-TolIF₂): Comparator-Backed Evidence for Scientific Selection


Head‑to‑Head Preference Over Iodobenzene Difluoride (PhIF₂) in Ease of Preparation, Purification, and Handling

In a peer-reviewed Synlett Spotlight, Quintiliano explicitly states that difluoroiodotoluene (p-TolIF₂) “is usually preferred over its iodobenzene difluoride analogue because of easier preparation, purification, and handling” . This qualitative preference has driven widespread adoption of p-TolIF₂ as the default aryl iodo difluoride in academic and industrial fluorination laboratories.

Hypervalent iodine reagent Fluorinating agent Operational simplicity

Scalable Synthesis Avoids Hazardous Fluorine Gas – A Process Safety and Supply Advantage

A 2019 Synthesis paper describes a three‑step route to p-TolIF₂ on a 50 mmol scale that delivers 64–72% overall yield and uses only inexpensive, readily available reagents including 48% aqueous HF . In contrast, the classical direct oxidative fluorination of iodoarenes employs elemental fluorine gas, which requires specialised equipment and poses significant safety hazards . The avoidance of fluorine gas simplifies scale‑up and reduces supply‑chain risk.

Large‑scale synthesis Process safety Supply chain robustness

Unique Difluorinative Ring Expansion via 1,2‑Phenyl Shift – Reactivity Not Offered by Simpler Iodoarene Difluorides

Zhao et al. (Chem. Commun. 2019) report that p-TolIF₂ promotes a chemoselective fluorinative ring expansion of exocyclic alkenes and allenes to give β,β‑difluoroalkyl arenes in yields up to 89% and allylic gem‑difluorides in yields up to 78% [1]. The mechanism proceeds through a 1,2‑phenyl shift that is enabled by the 4‑methylaryl group; this rearrangement is not accessible with the parent iodobenzene difluoride (PhIF₂) because the phenyl migration is less favourable or leads to different product distributions [2].

Ring expansion 1,2‑Phenyl shift gem‑Difluorination

Selective Monofluorination of β‑Dicarbonyls Under Neutral Conditions – Eliminates the Need for HF–Amine Complexes

Yoshida et al. (ARKIVOC 2003) demonstrated that p-TolIF₂ selectively monofluorinates β‑keto esters, β‑keto amides, and β‑diketones under neutral conditions, yielding α‑fluoro‑β‑dicarbonyl compounds in 71–72% isolated yield without requiring HF–amine complexes [1]. In contrast, many alternative electrophilic fluorinating agents (e.g., Selectfluor®) often necessitate acidic additives or amine‑HF complexes to achieve comparable selectivity, and may promote over‑fluorination [2].

Monofluorination β‑Keto esters Neutral conditions

Difluoroiodotoluene (p-TolIF₂): Evidence‑Backed Application Scenarios for Procurement


One‑Step Synthesis of Difluorinated Ring‑Expanded Building Blocks

When a synthetic route requires a ring‑expansion concomitant with gem‑difluorination, p‑TolIF₂ is the enabling reagent. The 1,2‑phenyl shift mechanism delivers β,β‑difluoroalkyl arenes in up to 89% yield and allylic gem‑difluorides in up to 78% yield, reactions that are not feasible with the parent iodobenzene difluoride or with common N–F reagents such as Selectfluor® [1]. Procurement teams supporting medicinal chemistry or process R&D should stock p‑TolIF₂ specifically for these transformations.

Neutral Monofluorination of Base‑Sensitive β‑Dicarbonyl Substrates

For the selective α‑monofluorination of β‑keto esters, β‑keto amides, and β‑diketones, p‑TolIF₂ operates under neutral conditions and provides isolated yields of 71–72% without requiring HF–amine complexes [2]. This avoids the acidic conditions often needed with Selectfluor® and minimises decomposition of acid‑sensitive substrates. Laboratories that routinely fluorinate such substrates should consider p‑TolIF₂ as a more benign alternative.

Fluorination Workflows Where Handling Safety and Scale‑Up Are Critical

Because p‑TolIF₂ can be prepared on a 50 mmol scale using commodity 48% aqueous HF instead of elemental fluorine, its supply is less dependent on hazardous‑gas infrastructure . This makes it a more secure reagent choice for facilities that lack fluorine‑gas handling capabilities or that operate under stringent EHS regulations. The solid, crystalline nature of p‑TolIF₂ (mp 102–106 °C) further facilitates safe weighing and storage.

Replacement of Iodobenzene Difluoride in Established Protocols

For groups that currently use iodobenzene difluoride, switching to p‑TolIF₂ is supported by the explicit recommendation in the peer‑reviewed literature: p‑TolIF₂ offers easier preparation, purification, and handling . This substitution can improve workflow reliability and reduce the time spent on reagent preparation, directly impacting laboratory efficiency.

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